Azido-PEG2-hydrazide-Boc

Descripción

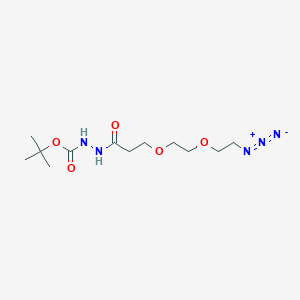

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNHRXFEKXQQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117296 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-56-5 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG2-hydrazide-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG2-hydrazide-Boc, a versatile heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols for its application, and its role in mediating protein degradation.

Core Concepts: A Bifunctional Tool for Molecular Engineering

Azido-PEG2-hydrazide-Boc is a polyethylene (B3416737) glycol (PEG)-based molecule designed with two distinct reactive functionalities, enabling the sequential and controlled conjugation of two different molecular entities.[1][2] Its structure comprises:

-

An azide (B81097) group (N₃) : This moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the stable ligation of the linker to a molecule containing an alkyne group.[3]

-

A Boc-protected hydrazide (-NHNH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group provides stability to the hydrazide functionality. Upon removal under acidic conditions, the deprotected hydrazide becomes a reactive nucleophile capable of forming a stable hydrazone bond with a carbonyl group (an aldehyde or ketone).[4]

-

A PEG2 spacer : The short, hydrophilic diethylene glycol spacer enhances the solubility and bioavailability of the resulting conjugate, a crucial factor in drug development.[5]

This dual functionality makes Azido-PEG2-hydrazide-Boc an ideal linker for the synthesis of complex biomolecules, most notably PROTACs.

Quantitative Data

For ease of reference and comparison, the key quantitative data for Azido-PEG2-hydrazide-Boc are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2100306-56-5 | [6] |

| Molecular Formula | C₁₂H₂₃N₅O₅ | [6] |

| Molecular Weight | 317.35 g/mol | [6] |

| Purity | Typically ≥95% | [7] |

| Appearance | White to off-white solid or viscous liquid | - |

| Storage Conditions | Stable under recommended storage conditions (typically -20°C for long-term storage) | [8] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[9] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[10] Azido-PEG2-hydrazide-Boc serves as a versatile platform for constructing this critical linker.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving Azido-PEG2-hydrazide-Boc.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide group of Azido-PEG2-hydrazide-Boc to an alkyne-containing molecule.

Materials:

-

Azido-PEG2-hydrazide-Boc

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a reaction vial, dissolve Azido-PEG2-hydrazide-Boc (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

Prepare a premixed catalyst solution by combining copper(II) sulfate (0.05 equivalents) and the copper ligand (e.g., THPTA, 0.25 equivalents) in water.

-

Add the catalyst premix to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Further purification can be achieved by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

-

Boc-protected compound (e.g., the product from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Protocol 3: Hydrazone Formation with a Carbonyl Group

This protocol describes the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone.

Materials:

-

Deprotected hydrazide compound (from Protocol 2)

-

Carbonyl-containing molecule of interest

-

Reaction buffer (pH 5-7, e.g., acetate (B1210297) buffer)

-

Aniline (optional, as a catalyst)

Procedure:

-

Dissolve the carbonyl-containing molecule in the reaction buffer.

-

Add the deprotected hydrazide compound to the solution.

-

If using, add a catalytic amount of aniline.

-

Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

-

The resulting hydrazone bond is generally stable for many applications. If desired, the hydrazone can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

-

Purify the final conjugate using an appropriate method, such as preparative HPLC.

Experimental Workflow: Synthesis of a PROTAC

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using Azido-PEG2-hydrazide-Boc. This workflow assumes the E3 ligase ligand contains an alkyne and the protein of interest ligand contains a carbonyl group.

PROTAC Synthesis Workflow

Conclusion

Azido-PEG2-hydrazide-Boc is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated targeted therapies. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacer, provide a robust platform for the synthesis of PROTACs and other complex molecular conjugates. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable chemical tool in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Azido-PEG2-hydrazide-Boc - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. Azido-PEG2-t-Boc-hydrazide|MSDS [dcchemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG2-hydrazide-Boc: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG2-hydrazide-Boc. It details its chemical structure, physicochemical properties, and its significant applications in the fields of bioconjugation and drug development, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

Azido-PEG2-hydrazide-Boc, identified by the CAS Number 2100306-56-5, is a versatile chemical tool designed for the precise and efficient linkage of biomolecules.[1][2][3][4][5] Its structure incorporates three key functional components: a terminal azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide moiety. This arrangement allows for a sequential and orthogonal conjugation strategy, making it a valuable reagent in the construction of complex molecular architectures.

The chemical structure of Azido-PEG2-hydrazide-Boc is as follows:

tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetylhydrazinecarboxylate

The azide group provides a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable ligation to alkyne-modified molecules.[3][6] The Boc (tert-butyloxycarbonyl) protecting group on the hydrazide can be readily removed under mild acidic conditions to reveal a nucleophilic hydrazide, which can then react with carbonyl-containing molecules such as aldehydes and ketones to form hydrazone linkages.[3] The hydrophilic PEG2 spacer enhances the solubility and reduces the potential for aggregation of the resulting bioconjugates.

Physicochemical Properties

The key physicochemical properties of Azido-PEG2-hydrazide-Boc are summarized in the table below for easy reference and comparison. These values are representative of commercially available reagents.

| Property | Value | References |

| CAS Number | 2100306-56-5 | [1][2][3][4][5] |

| Molecular Formula | C12H23N5O5 | [1][2][3][4][5] |

| Molecular Weight | 317.35 g/mol | [2][3][5] |

| Appearance | Solid powder | [3] |

| Purity | >95% to >98% | [1][3][5][7][8][9] |

| Solubility | Soluble in organic solvents such as DCM. The PEG spacer enhances aqueous solubility of conjugates. | [10][11] |

| Storage Temperature | -20°C | [4] |

Applications in Bioconjugation and Drug Development

Azido-PEG2-hydrazide-Boc is a key linker in the development of targeted therapeutics. Its heterobifunctional nature allows for the stepwise and controlled assembly of complex biomolecular constructs.

PROTACs and ADCs

A primary application of this linker is in the synthesis of PROTACs and ADCs.[4][6] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. ADCs, on the other hand, are composed of a monoclonal antibody conjugated to a cytotoxic payload, enabling targeted delivery of the drug to cancer cells.

In both modalities, the Azido-PEG2-hydrazide-Boc linker can be used to connect the different components of the chimera. For instance, the deprotected hydrazide can be reacted with a carbonyl group on a targeting ligand or a payload, while the azide group can be used to attach the other part of the construct via click chemistry.

Generalized workflow for bioconjugation using Azido-PEG2-hydrazide-Boc.

Experimental Protocols

The following are generalized protocols for the key reactions involving Azido-PEG2-hydrazide-Boc. It is important to note that optimal reaction conditions may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection of Azido-PEG2-hydrazide-Boc

Objective: To remove the Boc protecting group to generate the reactive hydrazide.

Materials:

-

Azido-PEG2-hydrazide-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve Azido-PEG2-hydrazide-Boc in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

-

Flush the flask with nitrogen or argon.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3.5 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with a small amount of cold diethyl ether and dry under vacuum. The resulting azido-PEG2-hydrazide TFA salt can often be used in the next step without further purification.

Hydrazone Formation with an Aldehyde or Ketone

Objective: To conjugate the deprotected Azido-PEG2-hydrazide to a carbonyl-containing molecule.

Materials:

-

Azido-PEG2-hydrazide TFA salt (from protocol 4.1)

-

Aldehyde or ketone-containing molecule

-

Anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous solution)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the chosen solvent.

-

Add the Azido-PEG2-hydrazide TFA salt to the solution (typically 1.1-1.5 equivalents). If necessary, a mild base (e.g., DIPEA) can be added to neutralize the TFA salt.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the resulting hydrazone-linked conjugate can be purified by an appropriate method, such as reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized conjugate (from protocol 4.2)

-

Alkyne-containing molecule

-

Solvent (e.g., DMF/water mixture, DMSO)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the azide-functionalized conjugate and the alkyne-containing molecule (typically 1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4 in water.

-

Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. If using, the TBTA ligand can be pre-mixed with the CuSO4.

-

Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the final triazole-linked conjugate can be purified by HPLC.

Sequential experimental workflow for utilizing Azido-PEG2-hydrazide-Boc.

Conclusion

Azido-PEG2-hydrazide-Boc is a highly valuable and versatile heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, combining the orthogonal reactivity of an azide and a protected hydrazide with the beneficial properties of a PEG spacer, allows for the precise and efficient synthesis of complex bioconjugates such as PROTACs and ADCs. The experimental protocols provided in this guide offer a foundation for the successful application of this powerful chemical tool in advancing targeted therapeutics.

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medkoo.com [medkoo.com]

- 4. Azido-PEG2-hydrazide-Boc - Immunomart [immunomart.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glycomindsynth.com [glycomindsynth.com]

- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. Combi-Blocks [combi-blocks.com]

- 10. benchchem.com [benchchem.com]

- 11. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and diagnostics.[1][2] These linkers consist of a central, flexible PEG chain with two distinct reactive functional groups at either end.[3] This unique architecture allows for the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a therapeutic agent.[1] The inclusion of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of heterobifunctional PEG linkers, complete with detailed experimental protocols and quantitative data to aid in the rational design of advanced bioconjugates.

Core Synthetic Strategies

The synthesis of heterobifunctional PEG linkers generally starts with a symmetrical or monosubstituted PEG molecule. The primary strategy involves the selective modification of the terminal hydroxyl groups to introduce a variety of functionalities. A widely used and versatile method is the asymmetric activation of a symmetrical PEG by the selective monotosylation or monomesylation of one of the terminal hydroxyl groups. This activated group can then be converted into other functional groups through nucleophilic substitution.[1] The remaining hydroxyl group can be subsequently modified to introduce the second distinct functional group.

Another common approach is the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group.[1] Following polymerization, the protecting group is removed, and the other end of the PEG chain is functionalized.[1]

Common Functional Groups and Their Reactivity

The versatility of heterobifunctional PEG linkers is due to the wide array of available reactive groups that can be tailored to specific applications.[2]

| Functional Group | Reacts With | Bond Formed | Typical Reaction pH |

| NHS Ester | Primary Amines (e.g., Lysine) | Amide | 7.0 - 9.0[5] |

| Maleimide (B117702) | Thiols (e.g., Cysteine) | Thioether | 6.5 - 7.5[5] |

| Azide (B81097) (N₃) | Alkynes, Strained Alkynes (e.g., DBCO) | Triazole | 4.0 - 10.0[5] |

| Alkyne | Azides | Triazole | 4.0 - 10.0[5] |

| Carboxylic Acid (COOH) | Primary Amines (with activation) | Amide | 4.5 - 7.5 |

| Amine (NH₂) | Activated Esters, Carboxylic Acids | Amide | 7.0 - 8.5 |

| Thiol (SH) | Maleimides, Disulfides | Thioether, Disulfide | 6.5 - 7.5 |

Quantitative Data on Synthetic Routes

The efficiency of synthesizing heterobifunctional PEG linkers is highly dependent on the chosen synthetic pathway and reaction conditions. The following tables provide representative yields for key synthetic transformations.[1]

Table 1: Introduction of Primary Functional Groups [1]

| Starting Material | Target Functional Group | Reagents | Typical Yield (%) |

| HO-PEG-OH | HO-PEG-OTs | TsCl, Et₃N, DCM | 98 |

| HO-PEG-OTs | HO-PEG-N₃ | NaN₃, DMF | 95 |

| HO-PEG-N₃ | HO-PEG-NH₂ | PPh₃, MeOH | 95 |

| HO-PEG-N₃ | HO-PEG-NH₂ | Zn, NH₄Cl, THF/H₂O | >99 |

| HO-PEG-OH | HO-PEG-S-thioacetate | TsCl, NEt₃; KSAc, DMF | 95 (tosylation), 96 (thioacetylation) |

| HO-PEG-S-thioacetate | HO-PEG-SH | NH₃ in MeOH | 95 |

Table 2: Conversion to Commonly Used Reactive Moieties [1]

| Starting Material | Target Functional Group | Reagents | Typical Yield (%) |

| Alkyne-PEG-OH | Alkyne-PEG-O-PNPC | 4-Nitrophenyl chloroformate, Et₃N, DCM | 80 |

| Alkyne-PEG-OH | Alkyne-PEG-COOH | Succinic anhydride (B1165640), DMAP, TEA, Dioxane | 92 |

| R-PEG-COOH | R-PEG-NHS Ester | NHS, DCC, DCM | 90 |

| R-PEG-COOH | R-PEG-NHS Ester | NHS, EDCI, DMF | 95 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of common heterobifunctional PEG linkers and their application in bioconjugation.

Protocol 1: Synthesis of Azide-PEG-Carboxylic Acid

This protocol outlines a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, which involves the desymmetrization of a symmetrical OH-PEG-OH.[6]

Materials:

-

OH-PEG-OH

-

Tosyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

Methodology:

-

Monotosylation:

-

Dissolve OH-PEG-OH in DCM and cool the solution to 0°C.

-

Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH.[6]

-

Monitor the reaction progress by TLC or LC/MS.

-

-

Azide Substitution:

-

Purify the Tosyl-PEG-OH.

-

Dissolve the purified Tosyl-PEG-OH in DMF.

-

Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 80-90 °C) to displace the tosyl group, forming Azide-PEG-OH.[1][6] Stir overnight under an inert atmosphere.[1]

-

Cool the reaction, remove DMF under reduced pressure, dissolve the residue in DCM, and wash with water.[1]

-

-

Carboxylation:

-

Purify the Azide-PEG-OH.

-

Dissolve the Azide-PEG-OH in a suitable solvent.

-

Add succinic anhydride and a catalytic amount of DMAP.

-

Stir at room temperature until the reaction is complete. This converts the terminal hydroxyl group to a carboxylic acid.[6]

-

-

Purification and Characterization:

-

Purify the final Azide-PEG-COOH product using column chromatography or precipitation in cold diethyl ether.

-

Characterize the product using ¹H NMR and Mass Spectrometry.

-

Caption: Synthetic pathway for Azide-PEG-COOH.

Protocol 2: Synthesis of Maleimide-PEG-NHS Ester

This protocol details the synthesis of a commonly used amine- and thiol-reactive linker.

Materials:

-

HO-PEG-COOH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Maleimide derivative with a primary amine

-

Triethylamine (TEA)

-

Anhydrous DMF or DCM

-

Silica (B1680970) gel for chromatography

Methodology:

-

NHS Ester Formation:

-

Dissolve HO-PEG-COOH (1 eq), NHS (1.2 eq), and a coupling agent like DCC or EDCI (1.2 eq) in anhydrous DCM.[1]

-

Stir the reaction at room temperature for 4-6 hours.[4]

-

If DCC is used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

-

Purify the resulting HO-PEG-NHS by silica gel column chromatography.[4]

-

-

Introduction of Maleimide Group:

-

Final Purification:

Protocol 3: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with primary amines to a molecule with a free sulfhydryl group.[5]

Materials:

-

Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Molecule with a free sulfhydryl group (e.g., reduced peptide)

-

Desalting columns

Methodology:

-

Step 1: Reaction of NHS-Ester-PEG-Maleimide with the Protein:

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

-

Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.[5]

-

Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[5] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

-

Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.[5]

-

-

Step 2: Reaction of Maleimide-PEG-Protein with the Thiol-containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess is typically used.[5]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

-

(Optional) Quench the reaction by adding a sulfhydryl-containing reagent like cysteine.[5]

-

Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted components.[5]

-

Caption: Workflow for ADC synthesis.

Purification and Characterization

The purification of heterobifunctional PEG linkers and their conjugates is crucial for removing unreacted starting materials, reagents, and byproducts.[1]

Purification Techniques

-

Precipitation: PEG derivatives can often be precipitated from a solution (e.g., DCM) by adding a non-solvent like cold diethyl ether. This is effective for removing small molecule impurities.[1]

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing unreacted small molecules from larger PEGylated proteins.[5]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is effective for separating the target PEGylated product from closely related impurities based on hydrophobicity. C18 or C8 columns are commonly used.[7][]

-

Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized linkers and final conjugates.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation and purity determination.[9] For PEG molecules, the integration of the peaks corresponding to the terminal functional groups relative to the repeating ethylene glycol units can be used to confirm functionalization.[9][10]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide accurate molecular weight information and are highly sensitive for impurity profiling.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the linker and the final bioconjugate. For antibody-drug conjugates, hydrophobic interaction chromatography (HIC-HPLC) is particularly useful for separating species with different drug-to-antibody ratios (DARs).

Caption: Purification and characterization workflow.

Conclusion

The synthesis of heterobifunctional PEG linkers is a cornerstone of modern bioconjugation chemistry, enabling the development of sophisticated targeted therapies and diagnostics.[1] A rational approach to linker design and synthesis, coupled with robust purification and characterization methods, is essential for producing well-defined and effective bioconjugates. The protocols and data presented in this guide offer a foundation for researchers to successfully synthesize and utilize these critical molecules in their drug development and research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. heterobifunctional pegs [jenkemusa.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group on Hydrazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its reliability in protecting amine functionalities. Its application to hydrazides is particularly crucial in the synthesis of complex molecules, including peptides and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the Boc group's role in modulating hydrazide reactivity, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key chemical processes.

Core Principles: Why Protect Hydrazides with Boc?

The primary role of the Boc group on a hydrazide is to temporarily mask the nucleophilicity of the terminal nitrogen atom. Hydrazides (R-CO-NH-NH2) possess two nitrogen atoms with lone pairs of electrons, making them potent nucleophiles. Unprotected hydrazides can engage in undesired side reactions, complicating synthetic pathways. The Boc group, being sterically bulky and electron-withdrawing, effectively deactivates the nitrogen to which it is attached, allowing for selective reactions at other sites within a molecule.

Key advantages of using the Boc protecting group for hydrazides include:

-

Modulation of Reactivity: It prevents the hydrazide from participating in unwanted nucleophilic attacks. The influence of the Boc group on the nucleophilicity of the adjacent NH2 group is relatively weak, allowing for selective reactions.[1]

-

Enhanced Stability: Boc-protected hydrazides are stable under a variety of conditions, including basic and nucleophilic environments, making them compatible with a wide range of synthetic transformations.[2]

-

Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions without affecting other common protecting groups like benzyloxycarbonyl (Z) or fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under hydrogenolysis and basic conditions, respectively. This orthogonality is fundamental in multi-step synthesis.

-

Improved Solubility: The tert-butyl group can enhance the solubility of the protected molecule in organic solvents.[3]

Boc Protection of Hydrazides: Methodologies and Data

The most common method for introducing the Boc group onto a hydrazide is through the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Several protocols have been developed to optimize this transformation, including catalyst-free and solvent-less conditions.

Quantitative Data for Boc Protection of Hydrazines

| Substrate | Reagent (Equivalents) | Catalyst | Solvent | Time | Yield (%) | Reference |

| Hydrazine (B178648) | (Boc)₂O (1.1) | None | Molten (Boc)₂O | 10 min | 95 | [1] |

| Phenylhydrazine | (Boc)₂O (1.1) | None | Molten (Boc)₂O | 15 min | 98 | [1] |

| Z-hydrazine | (Boc)₂O (1.1) | None | Molten (Boc)₂O | 30 min | 96 | [1] |

| Various Amines | (Boc)₂O | None | Water-Acetone | 8-12 min | Good to Excellent | [4] |

Experimental Protocol: Solvent-less Boc Protection of a Hydrazine

This "green" chemistry approach minimizes waste and often results in high yields.[1]

Materials:

-

Hydrazine derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, melt di-tert-butyl dicarbonate ((Boc)₂O) by gentle warming (melting point: 22-24 °C).

-

With magnetic stirring, gradually add 1 equivalent of the hydrazine derivative to the molten (Boc)₂O (1-1.1 equivalents). The addition should be controlled to manage the evolution of gas.

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be purified by direct recrystallization from a suitable solvent or by removing any volatiles under vacuum.[1]

Signaling Pathway for Boc Protection

Mechanism of Boc protection of a hydrazide.

Boc Deprotection of Hydrazides: Methodologies and Data

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate to acidic conditions.

Quantitative Data for Boc Deprotection of Hydrazides

| Substrate | Reagent | Concentration | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Boc-hydrazide linker | Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1-4 hours | Not specified | [2] |

| Boc-hydrazide linker | Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | Not specified | [2] |

| Boc-protected arylhydrazide | Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | 1.5 minutes | 60-86 | [2] |

| N-Boc-amines (aromatic) | Oxalyl chloride (3 equiv.) | - | Methanol | Room Temp. | < 3 hours | >70 | [5] |

Experimental Protocol: Acidic Boc Deprotection using TFA in DCM

This is a widely applicable and general method for the deprotection of Boc-hydrazides.[2]

Materials:

-

Boc-protected hydrazide

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the Boc-protected hydrazide in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to reach the desired final concentration (typically 25-50% v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected hydrazide.[2]

Signaling Pathway for Boc Deprotection

Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for a synthetic sequence involving the protection and subsequent deprotection of a hydrazide.

A typical experimental workflow.

Applications in Drug Development and Peptide Synthesis

Boc-protected hydrazides are invaluable intermediates in pharmaceutical research and development. In peptide synthesis, they serve as crucial building blocks.[3] For instance, tert-butyl carbazate (B1233558) is used to generate C-terminal peptide hydrazides, which are precursors for peptide thioesters used in native chemical ligation or for the synthesis of cyclic peptides.[6]

In the development of ADCs, hydrazide linkers are employed for the acid-sensitive release of cytotoxic payloads within the target cells. The Boc group protects the hydrazide during the synthesis and conjugation process, and its clean removal is a critical final step.[2]

Conclusion

The strategic use of the Boc protecting group on hydrazides is a powerful tool in organic synthesis. It allows for the precise control of reactivity, enabling complex molecular architectures to be constructed with high efficiency and selectivity. A thorough understanding of the principles of Boc protection and deprotection, supported by robust experimental protocols and quantitative data, is essential for researchers and scientists in the field of drug development and beyond. The methodologies and data presented in this guide offer a practical resource for the successful application of this indispensable protecting group strategy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

The Core Function of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a pivotal technology, enabling the creation of novel molecular entities with enhanced efficacy, specificity, and pharmacokinetic profiles. Central to the success of many bioconjugates is the use of chemical linkers that bridge the constituent molecules. Among the most versatile and widely employed of these are polyethylene (B3416737) glycol (PEG) linkers. PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1] The process of covalently attaching PEG chains to biomolecules, known as PEGylation, has revolutionized the pharmaceutical industry by significantly improving the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics.[2][3]

This in-depth technical guide provides a comprehensive overview of the core functions of PEG linkers in bioconjugation. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative impact of PEGylation, step-by-step experimental protocols for key conjugation and characterization techniques, and visual representations of crucial biological pathways and experimental workflows.

Core Principles and Advantages of PEGylation

The conjugation of PEG linkers to a biomolecule imparts a range of advantageous properties, primarily by creating a hydrophilic shield around the molecule. This "stealth" effect fundamentally alters the bioconjugate's interaction with its biological environment.[4][5]

Enhanced Pharmacokinetics: The most significant advantage of PEGylation is the dramatic improvement in a bioconjugate's pharmacokinetic profile. By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance rate, thereby extending its circulation half-life in the bloodstream.[3][5] This prolonged presence in the body allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes.[2]

Improved Solubility and Stability: PEG linkers are highly hydrophilic and can significantly increase the aqueous solubility of hydrophobic drugs or proteins.[6][7] This is a critical factor in drug formulation and bioavailability. Furthermore, the flexible PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability both in storage and in vivo.[5][7]

Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, making them less recognizable to the immune system.[5][7] This reduction in immunogenicity is crucial for preventing adverse immune responses and the rapid clearance of the therapeutic agent.[5] However, it is important to note that anti-PEG antibodies can still be generated in some cases.[1][8]

Controlled Drug Release: In advanced applications like ADCs, PEG linkers can be engineered to be either stable (non-cleavable) or cleavable under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a tumor cell.[9] This allows for the controlled and targeted release of a cytotoxic payload, maximizing its efficacy while minimizing off-target toxicity.[9]

Quantitative Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture (linear vs. branched), has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on Pharmacokinetics

| Bioconjugate | PEG Linker Molecular Weight | Unmodified Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference(s) |

| Recombinant Human TIMP-1 | 20 kDa | 1.1 hours | 28 hours | ~25 | [10][11] |

| Affibody-MMAE Conjugate | 4 kDa | Not Reported | Significantly Increased | - | [12][13] |

| Affibody-MMAE Conjugate | 10 kDa | Not Reported | Significantly Increased | - | [12][13] |

| Pegfilgrastim (rhG-CSF) | 20 kDa | Not Reported | ~10-fold increase over unmodified | ~10 | [14] |

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

| ADC System | PEG Linker Length | IC50 (Concentration for 50% Inhibition) | Change in Cytotoxicity | Reference(s) |

| Affibody-MMAE Conjugate | 4 kDa | ~6.5-fold higher than non-PEGylated | Reduced | [12][13] |

| Affibody-MMAE Conjugate | 10 kDa | ~22.5-fold higher than non-PEGylated | Reduced | [12][13] |

| Trastuzumab-MMAE | PEG4 | Lower IC50 (more potent) | - | [15] |

| Trastuzumab-MMAE | PEG8 | Higher IC50 (less potent) | - | [15] |

| Trastuzumab-MMAE | PEG12 | Higher IC50 (less potent) | - | [15] |

Table 3: Effect of PEG Linker Length on PROTAC Permeability

| PROTAC Series | PEG Linker Length | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference(s) |

| MZ Series | 2-unit PEG | 0.8 | [16][17] |

| MZ Series | 3-unit PEG | 0.04 | [16][17] |

| MZP Series | 2-unit PEG | 0.02 | [16][17] |

| MZP Series | 4-unit PEG | 0.01 | [16][17] |

| AT Series | 1-unit PEG | 1.4 | [16][17] |

| AT Series | 2-unit PEG | 0.7 | [16][17] |

| CM/CMP Series | 1-unit PEG | 0.6 | [16][17] |

| CM/CMP Series | 3-unit PEG | 0.3 | [16][17] |

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step protocols for common PEGylation chemistries and analytical techniques.

Protocol 1: Amine-Specific PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups (e.g., lysine (B10760008) residues and the N-terminus).[9][16]

Materials:

-

Protein to be PEGylated (1-10 mg/mL in amine-free buffer)

-

PEG-NHS Ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[18][19]

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[19][20]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[16]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)[19]

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[18][19]

-

Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable reaction buffer.[18][19]

-

Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[16][18][19]

-

-

Conjugation Reaction:

-

Add the calculated volume of the PEG-NHS ester stock solution to the stirred protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point, but the optimal ratio must be determined empirically.[16][19] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[19]

-

Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[16][19]

-

-

Quenching:

-

Purification:

-

Remove unreacted PEG reagent and byproducts by dialysis, SEC, or another suitable purification method.[19]

-

Troubleshooting:

-

Low or No PEGylation:

-

Inactive PEG Reagent: The NHS ester may have hydrolyzed due to moisture. Use a fresh vial and ensure proper handling.[18][20]

-

Competing Amines in Buffer: Ensure the reaction buffer is free of primary amines.[18][20]

-

Suboptimal pH: The optimal pH is typically 7.2-8.5. Verify the pH of your reaction buffer.[18]

-

Insufficient Molar Excess: Increase the molar ratio of PEG-NHS ester to protein.[18]

-

-

Protein Aggregation:

Protocol 2: Thiol-Specific PEGylation using Maleimide (B117702) Chemistry

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a biomolecule containing a free thiol group (e.g., a cysteine residue).[6][21]

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

PEG-Maleimide

-

Reaction Buffer (e.g., PBS, pH 6.5-7.5, degassed and containing EDTA to prevent disulfide bond formation)[22]

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.[22]

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol) (optional)[22]

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the thiol-containing biomolecule into the reaction buffer.

-

If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1-2 hours at 37°C. DTT can also be used but must be removed before adding the maleimide reagent.[22]

-

-

Reagent Preparation:

-

Dissolve the PEG-Maleimide in the reaction buffer or a minimal amount of a water-miscible organic solvent like DMSO immediately before use.[22]

-

-

Conjugation Reaction:

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any excess PEG-Maleimide.[22]

-

-

Purification:

Troubleshooting:

-

Low Yield:

-

Re-oxidation of Thiols: Ensure the buffer is degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) if the protein is sensitive to oxidation.[22]

-

Suboptimal pH: The optimal pH for thiol-maleimide conjugation is 6.5-7.5. At higher pH, maleimides can react with amines.[9][22]

-

-

Instability of the Conjugate:

Protocol 3: Characterization by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass, degree of PEGylation, and extent of aggregation of a bioconjugate without relying on column calibration.[23][24]

Procedure:

-

System Setup: An HPLC system is coupled in-line with a UV detector, a MALS detector, and a refractive index (RI) detector.[23]

-

Sample Preparation: Prepare the PEGylated bioconjugate sample in the mobile phase at a known concentration (typically 1-2 mg/mL) and filter through a 0.22 µm filter.[23]

-

Chromatographic Separation: Inject the sample onto an appropriate SEC column to separate the different species based on their hydrodynamic volume.[23]

-

Data Acquisition: Collect data simultaneously from the UV, MALS, and RI detectors as the sample elutes.[23]

-

Data Analysis:

-

The UV detector measures the concentration of the protein component.[23]

-

The RI detector measures the total concentration of both the protein and the PEG.[23]

-

The MALS detector measures the molar mass of the eluting species.[23]

-

Specialized software is used to combine the data from all detectors to calculate the absolute molar mass of the conjugate and its components across the elution peak.[23]

-

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid method for determining the molecular weight of the bioconjugate and assessing the distribution of different PEGylated species.[12]

Procedure:

-

Sample Preparation:

-

Spotting: Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry to form crystals.[12]

-

Mass Analysis:

-

Insert the target plate into the mass spectrometer.

-

Acquire the mass spectrum in linear, positive ion mode.[12]

-

-

Data Analysis:

-

Determine the molecular weights of the different species from the resulting spectrum. The spectrum will often show a distribution of peaks, each corresponding to a different degree of PEGylation.[12]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in bioconjugation involving PEG linkers.

Conclusion

PEG linkers are a foundational and indispensable tool in the field of bioconjugation. Their unique ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules, while often reducing immunogenicity, has enabled the development of a multitude of successful therapeutics. The versatility of PEG chemistry allows for the fine-tuning of a bioconjugate's characteristics through the careful selection of linker length, architecture, and conjugation strategy. As our understanding of the intricate relationship between a PEG linker's structure and its in vivo performance continues to grow, so too will the potential for creating next-generation bioconjugates with even greater therapeutic efficacy and safety. The quantitative data, detailed protocols, and visual guides provided herein are intended to empower researchers and drug developers to harness the full potential of PEG linker technology in their pursuit of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mycenax.com [mycenax.com]

- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. frontiersin.org [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Unveiling the Core Properties of Azido-PEG2-hydrazide-Boc: A Technical Guide

For researchers and professionals in the field of drug development and chemical biology, precision in molecular characteristics is paramount. This guide provides an in-depth look at the fundamental properties of Azido-PEG2-hydrazide-Boc, a bifunctional linker critical in the advancement of targeted therapies.

Core Molecular Data

The foundational quantitative data for Azido-PEG2-hydrazide-Boc is summarized below, providing a clear reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C12H23N5O5 | [1][2][3] |

| Molecular Weight | 317.3 g/mol | [1] |

| Alternate Molecular Weight | 317.35 g/mol | [2][4] |

| Exact Mass | 317.1699 | [4] |

| Purity | >95-98% | [1][2][4] |

| CAS Number | 2100306-56-5 | [1][2] |

Role in PROTAC Synthesis

Azido-PEG2-hydrazide-Boc serves as a versatile polyethylene (B3416737) glycol (PEG) based linker, integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other targets the protein of interest.[5]

The structure of Azido-PEG2-hydrazide-Boc is specifically designed for this role, featuring two key functional groups:

-

An azide group for "click chemistry" reactions. It can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[4][5]

-

A Boc-protected hydrazide . The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive hydrazide, which can then be coupled with carbonyl groups.[4]

This dual functionality allows for the sequential and controlled conjugation of the two different ligands required for a functional PROTAC molecule. The hydrophilic PEG spacer also enhances the solubility of the resulting PROTAC conjugate in aqueous media.[6]

Experimental Protocol: General Deprotection of Boc Group

While specific experimental protocols are highly dependent on the nature of the reactants, a general procedure for the deprotection of the Boc-hydrazide is outlined below. This is a foundational step before its conjugation to a carbonyl-containing molecule.

Objective: To remove the Boc protecting group from Azido-PEG2-hydrazide-Boc to yield a reactive hydrazide.

Materials:

-

Azido-PEG2-hydrazide-Boc

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Dissolution: Dissolve Azido-PEG2-hydrazide-Boc in a suitable solvent such as dichloromethane.

-

Acidification: Cool the solution in an ice bath. Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) dropwise to the solution. The exact concentration may need optimization based on the substrate.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, the deprotected hydrazide, can be used in the next step directly or purified further by column chromatography if necessary.

Note: This protocol is a general guideline. Researchers should consult relevant literature for specific reaction conditions tailored to their unique substrates. This product is intended for research and development purposes only.[2]

References

A Deep Dive into the Solubility and Stability of PEGylated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in pharmaceutical development for enhancing the therapeutic properties of proteins, peptides, and small molecule drugs.[1] By altering the physicochemical characteristics of the parent compound, PEGylation can dramatically improve its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive technical overview of two critical attributes impacted by PEGylation: solubility and stability. We will explore the underlying mechanisms, present quantitative data, detail experimental protocols for assessment, and provide visual workflows to elucidate key processes.

The primary benefits of PEGylation stem from the unique properties of PEG: it is a hydrophilic, non-toxic, and non-immunogenic polymer.[3] The attachment of PEG chains increases the hydrodynamic radius of the conjugated molecule, which forms a protective "stealth" shield.[4] This shield sterically hinders proteolytic enzymes and masks antigenic sites, thereby enhancing stability and reducing immunogenicity.[5] Concurrently, the hydrophilic nature of the PEG polymer often leads to a significant increase in the aqueous solubility of hydrophobic drugs.[6]

Section 1: Enhancing Aqueous Solubility through PEGylation

A major hurdle in drug development is the poor aqueous solubility of many promising therapeutic agents, which limits bioavailability and formulation options. PEGylation is a well-established method to overcome this challenge.[7]

Mechanism of Solubility Enhancement

The covalent attachment of highly hydrophilic PEG chains increases the overall polarity of the drug conjugate. The oxygen atoms in the repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[3] This shell prevents the aggregation of hydrophobic drug molecules and facilitates their dissolution in aqueous media.[8] The effectiveness of solubility enhancement depends on several factors, including the molecular weight and architecture (linear vs. branched) of the PEG, as well as the intrinsic properties of the conjugated molecule.[7]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the aqueous solubility of different compounds.

Table 1: Enhancement of Drug Solubility in PEG-Water Mixtures

| Drug | PEG Type | Temperature | Solubility in Water | Solubility in PEG 400 | Fold Increase | Reference |

|---|---|---|---|---|---|---|

| Emtricitabine | PEG 400 | 298.2 K | 7.95 x 10⁻³ (mole fraction) | 145 x 10⁻³ (mole fraction) | ~18.2 | [7] |

| Sulfadiazine | PEG 400 | 298.15 K | 4.81 x 10⁻⁶ (mole fraction) | 12.9 x 10⁻³ (mole fraction) | ~2682 | [7] |

| Gliclazide | PEG 6000 | - | - | - | 4.04 (at 18% w/v PEG) |[9] |

Table 2: Saturated Solubility of Simvastatin in a PEG-based Solid Dispersion

| Formulation | Saturated Solubility (µg/mL) | Fold Increase vs. Intact Drug | Reference |

|---|---|---|---|

| Intact Simvastatin | 8.74 | - | [10][11] |

| Simvastatin:PEG 12000 (1:7 ratio) Solid Dispersion | 24.83 | ~2.8 |[10][11] |

Section 2: Improving Compound Stability with PEGylation

PEGylation is a powerful technique to enhance the stability of therapeutic molecules, protecting them from enzymatic degradation, aggregation, and thermal stress, thereby extending their shelf-life and circulation half-life.[5]

Mechanisms of Stability Enhancement

-

Steric Hindrance : The PEG chain creates a physical barrier that shields the drug from proteolytic enzymes and opsonins, slowing down its degradation and clearance in vivo.[5]

-

Increased Hydrodynamic Volume : The large size of the PEG-drug conjugate reduces renal filtration, leading to a significantly longer circulation half-life.[5][12]

-

Hydration Shell : The water molecules bound to the PEG chain form a hydration layer that helps to maintain the protein's native conformation and prevents aggregation.[3][13]

-

Conformational Stability : PEGylation can increase the thermodynamic stability of proteins by reducing their flexibility and the rate of unfolding.[3][13]

Degradation Pathways of PEGylated Compounds

Despite improved stability, PEGylated compounds can still degrade. The primary mechanisms are hydrolysis and oxidation.

-

Hydrolysis : The linker used to conjugate PEG to the drug can be susceptible to hydrolysis, particularly at non-neutral pH.[14] Ester linkages are more prone to hydrolysis than amide bonds. The PEG backbone itself is generally stable against hydrolysis.[1][15]

-

Oxidation : The polyether backbone of PEG can be degraded by reactive oxygen species (ROS).[16] This process involves the formation of hydroperoxide intermediates and can lead to random chain scission.[1][16]

Quantitative Data on Stability Enhancement

The following tables provide quantitative examples of how PEGylation improves the stability of various proteins.

Table 3: Enhancement of In Vivo and In Vitro Half-Life

| Protein | PEG Size (kDa) | Condition | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |

|---|---|---|---|---|---|---|

| Recombinant Human TIMP-1 | 20 | In vivo (mice) | 1.1 h | 28 h | ~25.5 | [12][17] |

| Cytochrome c | - | In vitro (70°C) | 4.00 h | 9.05 h (8 PEGs attached) | ~2.3 | [3][13] |

| Cytochrome c | - | Shelf-life (4°C, 60 days) | 43% residual activity | 80% residual activity (8 PEGs) | - | [18] |

| Cytochrome c | - | Shelf-life (25°C, 60 days) | 27% residual activity | >53% residual activity | - |[18] |

Table 4: Enhancement of Thermal Stability (Melting Temperature, Tm)

| Protein | PEGylation | Tm (°C) | ΔTm (°C) | Reference |

|---|---|---|---|---|

| Met-G-CSF | Unmodified | ~50 | - | [14] |

| Met-G-CSF | PEGylated | ~62 | +12 | [14] |

| Alpha-1 Antitrypsin | Unmodified | - | - | [19] |

| Alpha-1 Antitrypsin | PEGylated | No significant change | ~0 |[19] |

Section 3: Experimental Protocols

Accurate assessment of solubility and stability is critical in the development of PEGylated compounds. This section provides detailed protocols for key experiments.

Protocol 1: Turbidimetric Kinetic Solubility Assay

This high-throughput method determines the kinetic solubility of a compound by measuring the turbidity that results from its precipitation out of an aqueous solution.[7][20]

-

Objective : To rapidly determine the aqueous solubility of a test compound.

-

Materials :

-

Test compound dissolved in DMSO (e.g., 10 mM stock solution).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

96-well clear-bottom microplate.

-

Microplate reader capable of measuring absorbance.

-

-

Methodology :

-

Assay Plate Preparation : Add the aqueous buffer to each well of the microplate.

-

Compound Addition : Add a small volume (e.g., 2 µL) of the compound's DMSO stock solution to the first well of a row. The introduction of the compound into the aqueous buffer will cause precipitation if the solubility limit is exceeded.

-

Serial Dilution : Perform a serial dilution of the resulting turbid suspension across the plate to create a range of compound concentrations.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[21]

-

Turbidity Measurement : Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where light scattering is significant (e.g., 620 nm).

-

-

Data Analysis : The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Stability Assessment by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying aggregates, which are a key indicator of protein instability.[22][23]

-

Objective : To quantify the formation of high molecular weight (HMW) aggregates in a PEGylated protein sample over time.

-

Materials :

-

PEGylated protein solution.

-

SEC column with an appropriate pore size (e.g., 300 Å for monoclonal antibodies).[22]

-

UHPLC or HPLC system with a UV detector.

-

Mobile phase (e.g., 100 mM phosphate (B84403) buffer with 0.2 M NaCl, pH 6.8).[22]

-

-

Methodology :

-

System Setup : Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation : Prepare aliquots of the PEGylated protein for a time-course study (e.g., t=0, 1 week, 1 month) and store them under desired stress conditions (e.g., elevated temperature).

-

Sample Injection : Inject a defined volume of the protein sample onto the column.

-

Elution and Detection : Elute the sample with the mobile phase. Monitor the eluate using the UV detector at 280 nm. Aggregates, being larger, will elute before the monomeric protein.

-

-

Data Analysis :

-

Identify the peaks corresponding to the monomer and HMW aggregates in the chromatogram.

-

Integrate the area of each peak.

-

Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.

-

Plot the percentage of aggregate over time to determine the aggregation rate.

-

Protocol 3: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the protein's melting temperature (Tm), a key indicator of its thermal stability.[24]

-

Objective : To determine the thermal transition midpoint (Tm) of a PEGylated protein.

-

Materials :

-

PEGylated protein solution (dialyzed against the reference buffer).

-

Matching reference buffer.

-

Differential Scanning Calorimeter.

-

-

Methodology :

-

Instrument Start-up : Turn on the calorimeter and pressurize the cells to prevent boiling at high temperatures.[24]

-

Sample Preparation : Dialyze the protein sample extensively against the buffer that will be used as the reference to ensure a perfect match.[25]

-

Loading : Load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Experimental Setup : Set the experimental parameters: start temperature (e.g., 20°C), end temperature (e.g., 100°C), and scan rate (e.g., 60°C/hour).[24][26]

-

Data Acquisition : Run a baseline scan with buffer in both cells. Then, run the scan with the protein sample.

-

-

Data Analysis :

-

Subtract the buffer-buffer baseline from the protein scan to obtain the thermogram for protein unfolding.

-

The peak of the resulting curve corresponds to the Tm, the temperature at which 50% of the protein is unfolded. An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.[8]

-

Section 4: Visualizations of Key Concepts and Workflows

Diagrams

Conclusion

PEGylation remains a vital and powerful strategy in drug development for improving the solubility and stability of therapeutic molecules.[27] By forming a protective, hydrophilic layer, PEGylation enhances aqueous solubility, increases thermal and proteolytic stability, and extends circulation half-life.[2] A thorough understanding of the underlying mechanisms and the use of robust analytical techniques, such as those detailed in this guide, are essential for the successful design and development of optimized PEGylated therapeutics. The quantitative data clearly demonstrates the significant advantages conferred by this technology, reinforcing its role in bringing more effective and patient-friendly medicines to the clinic.

References

- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nhsjs.com [nhsjs.com]

- 4. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nhsjs.com [nhsjs.com]

- 14. benchchem.com [benchchem.com]

- 15. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 18. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability [mdpi.com]

- 19. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. enamine.net [enamine.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential scanning calorimetry [cureffi.org]

- 26. alan-cooper.org.uk [alan-cooper.org.uk]

- 27. aacrjournals.org [aacrjournals.org]

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] Upon cellular entry, the PROTAC forms a ternary complex with the POI and the E3 ligase.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to catalytically induce the degradation of further POI molecules.[1]